N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a methoxyphenyl group and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the carbamothioyl group through a thiourea intermediate. Finally, the dimethylbenzamide moiety is added using standard amidation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamothioyl group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoxazole compounds .
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The methoxyphenyl group can interact with proteins, inhibiting their function. The carbamothioyl group can form covalent bonds with nucleophiles, leading to the inactivation of enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide
- N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl-3,4-dimethylbenzamide
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-14-4-5-17(12-15(14)2)22(28)27-24(31)25-18-8-11-21-20(13-18)26-23(30-21)16-6-9-19(29-3)10-7-16/h4-13H,1-3H3,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFTIAWTPUKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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